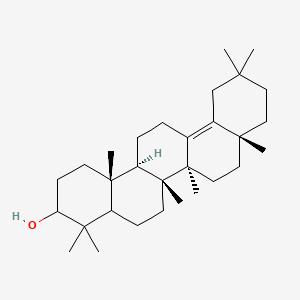

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol: is a pentacyclic triterpenoid compound with the chemical formula C30H50O . It is one of the three closely related natural chemical compounds of the amyrin family, the other two being α-amyrin and β-amyrin . This compound is widely distributed in nature and can be found in the epicuticular wax of various plants . It has a double bond between positions 13 and 18, and a hydroxy group at the 3β position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of δ-amyrin typically involves the cyclization of epoxysqualene, catalyzed by oxidosqualene cyclases (OSCs) . The process can be carried out using various starting materials, including oleanolic and ursolic acid . The synthetic route for δ-amyrin involves selective iodation and reduction steps .

Industrial Production Methods: : Industrial production of δ-amyrin can be achieved through metabolic engineering of microorganisms such as Yarrowia lipolytica . By overexpressing specific genes in the mevalonate pathway and optimizing fermentation conditions, significant yields of δ-amyrin can be obtained .

Analyse Chemischer Reaktionen

Types of Reactions: : (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in the reduction of δ-amyrin.

Substitution: Substitution reactions can be carried out using reagents like halogens and alkylating agents.

Major Products: : The major products formed from these reactions include various oxidized and reduced derivatives of δ-amyrin, which can be further utilized in the synthesis of more complex triterpenoids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to (6aR,6bS,...)-tetradecahydropicen-3-ol exhibit antimicrobial properties. This compound can be utilized in developing new antimicrobial agents against resistant strains of bacteria and fungi. For example:

- A study highlighted the efficacy of related compounds in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Its structural analogs have been investigated for their ability to modulate inflammatory pathways:

- In vitro studies demonstrated that derivatives of this compound reduced the production of pro-inflammatory cytokines .

Natural Product Synthesis

1. Building Block for Complex Molecules

Due to its unique structure and functional groups:

- (6aR,...)-tetradecahydropicen-3-ol serves as a valuable building block in the synthesis of more complex natural products. Its octamethyl structure allows chemists to explore various synthetic routes and modifications to create novel compounds .

2. Potential in Nutraceutical Formulations

The compound's bioactive properties make it a candidate for nutraceutical applications:

- It can be incorporated into dietary supplements aimed at enhancing health through natural products. Research into its pharmacological effects is ongoing to validate its use in functional foods .

Case Study 1: Development of Antimicrobial Agents

In a recent study published in a peer-reviewed journal:

- Researchers synthesized derivatives of (6aR,...)-tetradecahydropicen-3-ol and tested their antimicrobial efficacy against various pathogens. Results showed significant inhibition zones compared to control groups .

Case Study 2: Nutraceutical Applications

A research group explored the incorporation of this compound into a nutraceutical formulation aimed at reducing inflammation:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

α-Amyrin: Has a ursane skeleton and is a precursor of ursolic acid.

β-Amyrin: Has an oleanane skeleton and is a precursor of oleanolic acid.

Uniqueness: : (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol is unique due to its specific double bond between positions 13 and 18 and its hydroxy group at the 3β position . This structural difference contributes to its distinct biological activities and applications .

Biologische Aktivität

The compound (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol is a complex organic molecule with potential biological activities. Its unique stereochemistry and structural properties suggest it may interact with various biological systems. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C30H50O

- Molecular Weight : 426.73 g/mol

- CAS Number : 559-70-6

- IUPAC Name : (3S,4aR,6aR,6bS,...)-4,...tetradecahydropicen-3-ol

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activities. For instance:

- In Vitro Studies : Research has shown that specific analogs can inhibit the proliferation of cancer cells by inducing apoptosis. A study highlighted the effectiveness of these compounds against various cancer cell lines including breast and prostate cancers .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Mechanism of Action : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Emerging research points to neuroprotective effects:

- Neuroprotection in Models : Animal studies have demonstrated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. This could have implications for neurodegenerative diseases like Alzheimer's .

Case Studies

Mechanistic Insights

Understanding how this compound interacts at the molecular level is crucial for developing therapeutic applications:

- Target Interactions : Molecular docking studies suggest that the compound binds effectively to various protein targets involved in cancer progression and inflammation.

Eigenschaften

IUPAC Name |

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23-,24?,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCIRBSYAYKMEF-UWTKSXHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.